3-(3,4-Dimethoxy-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
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Overview
Description
3-(3,4-Dimethoxy-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is a complex organic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzylidene group substituted with methoxy groups at the 3 and 4 positions, fused with a cyclopenta[b]quinoline core, and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxy-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable cyclopenta[b]quinoline derivative under acidic or basic conditions. The reaction typically proceeds through a Knoevenagel condensation mechanism, followed by cyclization and oxidation steps.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts such as Lewis acids or transition metal complexes to enhance the reaction rate and selectivity. Solvent-free or green chemistry approaches, such as microwave-assisted synthesis, can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxy-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and benzylidene positions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions include various quinoline derivatives, benzyl-substituted compounds, and functionalized cyclopenta[b]quinolines .
Scientific Research Applications
3-(3,4-Dimethoxy-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxy-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. It may also interact with microbial cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities, including antimicrobial and anticancer properties.
Quinolines and Quinolones: Widely used as antibacterial, antifungal, antiviral, and antiparasitic agents.
Quinolinyl-pyrazoles: Exhibiting significant pharmacological activities, including anti-inflammatory and anticancer effects.
Uniqueness
3-(3,4-Dimethoxy-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid stands out due to its unique structural features, such as the benzylidene group with methoxy substitutions and the cyclopenta[b]quinoline core. These structural elements contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H19NO4 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid |
InChI |
InChI=1S/C22H19NO4/c1-26-18-10-7-13(12-19(18)27-2)11-14-8-9-16-20(22(24)25)15-5-3-4-6-17(15)23-21(14)16/h3-7,10-12H,8-9H2,1-2H3,(H,24,25) |
InChI Key |
ITWSNYABEWGWGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2CCC3=C(C4=CC=CC=C4N=C23)C(=O)O)OC |
Origin of Product |
United States |
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